(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
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Overview
Description
(2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is a complex organic compound that features a benzofuran core with various substituents, including a bromobenzylidene group and a fluorobenzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate electrophiles.
Introduction of the Bromobenzylidene Group: This step often involves the use of bromobenzaldehyde and a base to form the bromobenzylidene moiety via a condensation reaction.
Formation of the Fluorobenzenesulfonate Ester: The final step involves the esterification of the benzofuran derivative with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions.
Oxidation and Reduction: The benzofuran core can be subjected to oxidation and reduction reactions to modify its electronic properties.
Condensation Reactions: The bromobenzylidene group can participate in further condensation reactions with various nucleophiles.
Common Reagents and Conditions
Bases: Sodium hydroxide, potassium carbonate, and pyridine are commonly used bases.
Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted benzofuran derivatives and modified aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine
In medicinal chemistry, (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate is investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The bromobenzylidene group can form covalent bonds with nucleophilic sites on proteins, while the fluorobenzenesulfonate ester can enhance the compound’s ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(4-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
- (2Z)-2-(2-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate
Uniqueness
The unique combination of the bromobenzylidene group and the fluorobenzenesulfonate ester in (2Z)-2-(2-bromobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate provides it with distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C21H12BrFO5S |
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Molecular Weight |
475.3 g/mol |
IUPAC Name |
[(2Z)-2-[(2-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C21H12BrFO5S/c22-18-4-2-1-3-13(18)11-20-21(24)17-10-7-15(12-19(17)27-20)28-29(25,26)16-8-5-14(23)6-9-16/h1-12H/b20-11- |
InChI Key |
TVTKDSXXYBQTFZ-JAIQZWGSSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F)Br |
Origin of Product |
United States |
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